1-Bromo-2-(1-chloroethyl)benzene
Overview
Description
1-Bromo-2-(1-chloroethyl)benzene is an aromatic compound that features a benzene ring substituted with a bromine atom and a 1-chloroethyl group
Mechanism of Action
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . For instance, primary (1°) benzylic halides typically react via an SN2 pathway, while secondary (2°) and tertiary (3°) benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1-chloroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(1-chloroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(1-chloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Reduction: The 1-chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Substitution: Nitro or sulfonic acid derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-(1-chloroethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs that target specific biological pathways.
Materials Science: It is utilized in the preparation of polymers and advanced materials with unique properties.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the ethyl group.
2-Bromo-1-chloroethylbenzene: Positional isomer with different substitution pattern.
1-Bromo-2-(2-chloroethyl)benzene: Similar compound with a different ethyl group position.
Properties
IUPAC Name |
1-bromo-2-(1-chloroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYCAISWXYBWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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